alpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol
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Overview
Description
Alpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol is a fluorinated organic compound that has garnered significant interest in the fields of chemistry and pharmaceuticals. The presence of the trifluoromethyl group imparts unique chemical properties, making it a valuable intermediate in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol typically involves the introduction of the trifluoromethyl group into a pyrazole ring. One common method is the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with trifluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Alpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include trifluoromethylated ketones, alcohols, and various substituted pyrazole derivatives .
Scientific Research Applications
Alpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of drugs targeting various diseases.
Industry: The compound finds applications in the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of alpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Alpha-(Trifluoromethyl)styrene: Another fluorinated compound with similar synthetic applications.
Trifluoromethyl ketones: Compounds with a trifluoromethyl group attached to a carbonyl group, used in various chemical reactions.
Alpha-(Trifluoromethyl)amines: Fluorinated amines with applications in pharmaceuticals and agrochemicals.
Uniqueness
Alpha-(Trifluoromethyl)-1-methyl-1H-pyrazole-5-methanol is unique due to its specific structure, which combines the trifluoromethyl group with a pyrazole ring. This combination imparts distinct chemical properties, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
2,2,2-trifluoro-1-(2-methylpyrazol-3-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N2O/c1-11-4(2-3-10-11)5(12)6(7,8)9/h2-3,5,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLGRHSYCXIDNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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